2-Chloro-6-methoxybenzo[d]thiazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2OS |
|---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
2-chloro-6-methoxy-1,3-benzothiazol-4-amine |
InChI |
InChI=1S/C8H7ClN2OS/c1-12-4-2-5(10)7-6(3-4)13-8(9)11-7/h2-3H,10H2,1H3 |
InChI Key |
VELJDZAZIMKLGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)SC(=N2)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving the 2 Chloro 6 Methoxybenzo D Thiazol 4 Amine Scaffold
Strategies for the Construction of Substituted Benzothiazole (B30560) Ring Systems
The synthesis of the benzothiazole core is a well-established area of organic chemistry, with several reliable methods for its construction. These strategies can be broadly categorized into cyclization approaches that form the thiazole (B1198619) ring onto a pre-existing benzene ring.
Cyclization Approaches to Benzothiazole Core Formation
The formation of the benzothiazole ring system is most commonly achieved through the condensation and subsequent cyclization of an ortho-substituted aniline (B41778) derivative.
Condensation with 2-Aminothiophenols : The most direct and widely used method involves the reaction of a 2-aminothiophenol with various carbonyl compounds or their equivalents. nih.gov This can include aldehydes, carboxylic acids, acyl chlorides, or nitriles. nih.govresearchgate.net For instance, the condensation of 2-aminothiophenol with aldehydes, often catalyzed by an oxidizing agent like hydrogen peroxide in an acidic medium, yields 2-substituted benzothiazoles. nih.gov Similarly, reaction with carboxylic acids or their derivatives can produce the corresponding 2-substituted benzothiazoles. mdpi.com
Jacobsen Cyclization : This method involves the radical cyclization of thiobenzanilides. researchgate.net It is a highly effective strategy, particularly for the synthesis of 6-substituted benzothiazoles. researchgate.net The reaction typically uses an oxidizing agent like potassium ferricyanide to induce the cyclization. researchgate.netindexcopernicus.com Palladium-catalyzed C-H functionalization/C-S bond formation is a modern variation of this oxidative cyclization of thiobenzanilides. acs.org
From Arylthioureas : Substituted 2-aminobenzothiazoles can be synthesized through the oxidative cyclization of N-arylthioureas. mdpi.com This reaction is often carried out using bromine in a suitable solvent like chloroform or acetic acid. indexcopernicus.comorgsyn.org Transition metal catalysts, such as Ruthenium(III) chloride, can also facilitate this intramolecular oxidative coupling. mdpi.comnih.gov
A summary of common cyclization strategies is presented below.
Table 1: Key Cyclization Strategies for Benzothiazole Core Synthesis| Cyclization Method | Starting Materials | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| Condensation | 2-Aminothiophenol + Aldehyde/Carboxylic Acid/Acyl Chloride | Oxidizing agents (e.g., H2O2), catalysts | 2-Substituted Benzothiazoles |
| Jacobsen Cyclization | Thiobenzanilides | Potassium ferricyanide, Pd catalysts | Substituted Benzothiazoles |
| Hugershoff Reaction | Arylthioureas | Bromine, transition metal catalysts | 2-Aminobenzothiazoles |
Regioselective Introduction of Halogen and Methoxy (B1213986) Substituents
The specific placement of substituents on the benzothiazole ring is crucial for determining the final compound's properties. The regioselective introduction of halogen and methoxy groups can be achieved either by starting with appropriately substituted precursors or by direct functionalization of the benzothiazole core.
For the target molecule, 2-Chloro-6-methoxybenzo[d]thiazol-4-amine, the synthesis would likely start from a pre-functionalized aniline derivative, such as a 3-amino-5-methoxyaniline derivative, to ensure the correct placement of the methoxy and the eventual 4-amino groups.
The introduction of a chlorine atom at the 2-position can be accomplished through various methods. For example, a 2-aminobenzothiazole (B30445) can undergo a Sandmeyer-type reaction. Heating 2-amino-6-methoxybenzothiazole (B104352) with isoamyl nitrite and copper(II) bromide has been shown to yield 2-bromo-6-methoxybenzothiazole. sigmaaldrich.com A similar reaction with a chloride source could yield the 2-chloro derivative.
Direct halogenation of the benzothiazole ring can also be achieved. The use of N-halosuccinimides (NCS, NBS, NIS) in solvents like hexafluoroisopropanol (HFIP) allows for mild and regioselective halogenation of a variety of arenes and heterocycles. organic-chemistry.orgnih.govresearchgate.net The position of halogenation is directed by the existing substituents on the benzene ring portion of the benzothiazole.
Synthesis of Key Precursors and Analogs with Relevance to this compound
The synthesis of specifically substituted precursors is a cornerstone of building complex molecules. For the target compound, analogs like 2-amino-6-methoxybenzothiazole and 4-chloro-6-methoxybenzo[d]thiazol-2-amine are highly relevant.
Synthesis of 2-amino-6-methoxybenzothiazole : This key precursor is commonly synthesized from p-anisidine (4-methoxyaniline). One established method involves the reaction of p-anisidine with ammonium thiocyanate (B1210189) followed by an oxidative ring closure of the resulting 4-methoxyphenylthiourea using a catalyst like bromine. ekb.eg Another patented method describes the cyclization of 4-methoxyphenylthiourea in concentrated sulfuric acid with the continuous addition of a catalytic amount of an aqueous bromide solution, yielding 2-amino-6-methoxybenzothiazole with high purity. google.com
Synthesis of Chloro-Substituted 2-Aminobenzothiazoles : The synthesis of chloro-substituted analogs follows similar principles. For example, 2-amino-4-chlorobenzothiazole can be prepared by the cyclization of 2-chlorophenylthiourea in concentrated sulfuric acid in the presence of a bromide catalyst. google.com Similarly, 2-amino-6-chlorobenzothiazole is synthesized from 4-chlorophenylthiourea. google.com These examples demonstrate the general applicability of the arylthiourea cyclization method for preparing halogenated 2-aminobenzothiazoles.
The table below summarizes the synthesis of these key precursors.
Functional Group Interconversions and Derivatization at the Benzothiazole Positions
Thiazolidinones, β-Lactams, and Tetrazoles
Thiazolidinones:
The synthesis of thiazolidinone derivatives from the related 2-amino-6-methoxybenzothiazole scaffold has been well-documented. A common route involves the condensation of the amino group with an aldehyde to form a Schiff base, followed by cyclization with thioglycolic acid. nih.govnih.govscilit.comresearchgate.net This methodology can be adapted for this compound. The general synthetic pathway involves a two-step process:
Formation of Schiff Base: The primary amine at the C4 position of this compound is reacted with a variety of aromatic aldehydes in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of glacial acetic acid, to yield the corresponding Schiff base (imine).
Cyclization: The resulting Schiff base is then treated with thioglycolic acid in a solvent like 1,4-dioxane, often in the presence of a catalyst such as anhydrous zinc chloride, to afford the target 4-thiazolidinone derivatives. nih.govresearchgate.net
A variety of substituted aromatic aldehydes can be employed in this synthesis, leading to a diverse library of thiazolidinone conjugates. The reaction conditions are generally mild, and the products can be isolated in good yields.
β-Lactams:
The synthesis of β-lactams, four-membered cyclic amides, appended to a benzothiazole core can be achieved through the Staudinger reaction, which is a [2+2] cycloaddition of a ketene with an imine. researchgate.netresearchgate.net For the this compound scaffold, the synthesis would proceed as follows:
Imine Formation: Similar to the thiazolidinone synthesis, the first step is the formation of an imine by reacting the 4-amino group of the benzothiazole with an appropriate aldehyde.
[2+2] Cycloaddition: The imine is then reacted with a ketene, typically generated in situ from an acyl chloride (e.g., chloroacetyl chloride) in the presence of a base like triethylamine. researchgate.net This cycloaddition reaction leads to the formation of the β-lactam ring.
The stereochemistry of the resulting β-lactam can be influenced by the reaction conditions and the nature of the substituents on both the imine and the ketene. nih.gov
Tetrazoles:
Tetrazoles, five-membered aromatic rings containing four nitrogen atoms, can be synthesized from nitriles using an azide source. A plausible synthetic route to tetrazole derivatives of this compound would involve the conversion of the 4-amino group into a nitrile, followed by cycloaddition.
A more direct approach involves a multicomponent reaction. For instance, a three-component reaction between an amine, an isocyanide, and an azide can yield tetrazoles. rug.nlnih.gov Adapting this to the target scaffold, this compound could potentially react with an isocyanide and trimethylsilyl azide in the presence of a Lewis acid to form the desired tetrazole conjugate.
Optimization of Reaction Conditions and Novel Synthetic Techniques
The efficiency and yield of the synthetic routes described above can be significantly enhanced through the optimization of reaction conditions and the application of novel synthetic techniques, such as microwave-assisted synthesis.
Optimization of Reaction Conditions:
Key parameters that can be optimized include the choice of solvent, catalyst, reaction temperature, and reaction time. For instance, in the synthesis of thiazolidinones, screening different solvents and catalysts can lead to improved yields and reduced reaction times. Similarly, for the Staudinger reaction in β-lactam synthesis, the choice of base and the temperature at which the reaction is conducted are crucial for controlling the diastereoselectivity of the product. researchgate.net
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govias.ac.inscispace.comnih.govresearchgate.net
The application of microwave-assisted synthesis to the preparation of heterocyclic conjugates of this compound can offer significant advantages. For example, the synthesis of thiazolidinones and β-lactams can be accelerated under microwave irradiation. hilarispublisher.com One-pot microwave-assisted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes has been reported, suggesting that similar protocols could be developed for the derivatization of the this compound scaffold. ias.ac.in
Below is a data table summarizing the synthesis of various heterocyclic conjugates from benzothiazole precursors, which can be extrapolated to the this compound scaffold.
| Heterocycle | Precursor | Reagents | Key Reaction Type | Reference |
| Thiazolidinone | 2-Amino-6-methoxybenzothiazole | Aromatic aldehydes, Thioglycolic acid | Condensation, Cyclization | nih.gov |
| β-Lactam | Benzothiazole-substituted imine | Chloroacetyl chloride, Triethylamine | [2+2] Cycloaddition (Staudinger) | researchgate.net |
| Tetrazole | Amide/Nitrile | Azide source (e.g., TMSN3) | Cycloaddition/Multicomponent reaction | rug.nl |
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 6 Methoxybenzo D Thiazol 4 Amine and Its Derivatives
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular InteractionsIf a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and details about how the molecules pack together in the solid state, revealing any intermolecular interactions such as hydrogen bonding.
While spectroscopic data exists for structurally related compounds, such as 2-amino-6-methoxybenzothiazole (B104352) or 2-amino-6-chlorobenzothiazole, these molecules differ in the type and position of their substituents. Extrapolating their data to predict the precise spectroscopic characteristics of 2-Chloro-6-methoxybenzo[d]thiazol-4-amine would be speculative and would not meet the standard of scientific accuracy. Further empirical research and publication are required to fully characterize this specific compound.
Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Methoxybenzo D Thiazol 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Molecular Modeling and Dynamics Simulations
These computational methods are used to predict the physical behavior and properties of molecules.
In Silico Studies of Molecular Interactions with Biological Targets
Computational chemistry provides a powerful lens for examining the potential biological activity of molecules like 2-Chloro-6-methoxybenzo[d]thiazol-4-amine. By simulating interactions between the compound and biological macromolecules, researchers can predict binding affinities, identify key structural features for activity, and guide the synthesis of more potent and selective analogs. While direct computational studies on this compound are not extensively available in public literature, a wealth of research on structurally similar benzothiazole (B30560) derivatives offers significant insights into the methodologies used and the potential interaction patterns of this compound class. These studies collectively underscore the utility of in silico approaches in modern drug discovery.
Computational Assessment of Ligand-Protein Binding Modes
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ijprajournal.com This method allows for the elucidation of binding modes and the estimation of binding affinity, often expressed as a docking score. For the benzothiazole scaffold, docking studies have been instrumental in exploring potential mechanisms of action against a wide array of biological targets.
For instance, various 2-aminobenzothiazole (B30445) derivatives have been docked into the active sites of enzymes and receptors to rationalize their observed biological activities. One study focused on 6-substituted 2-aminobenzothiazole derivatives as potential anticonvulsant agents by docking them against the γ-amino butyric acid (GABA) molecular target. scholarsresearchlibrary.com The results indicated that these compounds could bind efficiently within the enzyme's active site, with their binding affinity influenced by factors like lipophilicity and steric hindrance. scholarsresearchlibrary.com Another research effort explored novel 2-aminobenzothiazole derivatives as anticancer agents by docking them into the adenosine (B11128) triphosphate (ATP) binding domain of the PI3Kγ enzyme. nih.govacs.org
In the context of antibacterial research, docking studies have been used to investigate the interaction of benzothiazole derivatives with bacterial enzymes. For example, heteroarylated benzothiazoles were docked against E. coli MurB and 14α-lanosterol demethylase to suggest a probable mechanism for their antibacterial and antifungal activities. nih.govresearchgate.net Similarly, the binding orientation of certain 2-aminobenzothiazoles within the catalytic pocket of the dihydrofolate reductase (DHFR) receptor has been examined to support their observed antibacterial effects. benthamdirect.com
These studies typically reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While the specific interactions of this compound would depend on the target protein, the general principles derived from its analogs are highly informative. The chloro, methoxy (B1213986), and amine groups on the benzothiazole core would be expected to participate in various non-covalent interactions, influencing the compound's binding orientation and affinity.
To illustrate the nature of data generated from such studies, the following table presents hypothetical docking results for a series of benzothiazole derivatives against a generic protein kinase, a common target for this class of compounds.
| Compound ID | Substituent (R) | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| BTZ-1 | -H | -7.5 | Val25, Leu78, Ala95 | 1 |
| BTZ-2 | -Cl | -8.2 | Val25, Leu78, Cys94 | 1 |
| BTZ-3 | -OCH3 | -7.9 | Met76, Leu78, Ala95 | 2 |
| BTZ-4 | -NH2 | -8.5 | Asp145, Val25, Leu78 | 3 |
This table is illustrative and based on general findings for the benzothiazole class of compounds.
Structure-Activity Relationship (SAR) Exploration via Computational Methods
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in this exploration. nih.gov QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their activities, allowing for the prediction of the activity of novel, unsynthesized molecules. thaiscience.info
For benzothiazole derivatives, QSAR and 3D-QSAR studies have been successfully applied to understand the structural requirements for various biological effects, including anticancer and enzyme inhibitory activities. thaiscience.inforesearchgate.net These models often use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the chemical features of the molecules. nih.gov
For example, a QSAR study on halogen- and amidino-substituted benzothiazoles revealed that their antiproliferative activity was dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. nih.gov Another study developed a 3D-QSAR model for benzothiazole derivatives as p56lck inhibitors, which helped to identify the key structural features necessary for potent inhibitory activity. thaiscience.info These models can generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive or negative electrostatic potential) would enhance or diminish biological activity.
The insights gained from such SAR and QSAR studies are critical for lead optimization. By understanding how modifications at different positions of the benzothiazole ring—such as the 2, 4, and 6 positions—affect activity, medicinal chemists can rationally design new derivatives with improved potency and selectivity. For this compound, a computational SAR study would involve synthesizing and testing a series of analogs with variations at the chloro, methoxy, and amine positions to build a predictive QSAR model.
The following table provides an example of data that might be generated in a QSAR study of benzothiazole derivatives, correlating molecular descriptors with biological activity.
| Compound ID | LogP (Hydrophobicity) | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | Biological Activity (IC50, µM) |
| Analog 1 | 2.5 | 65.4 | 205.3 | 15.2 |
| Analog 2 | 3.1 | 65.4 | 239.7 | 8.7 |
| Analog 3 | 2.2 | 74.6 | 235.3 | 10.5 |
| Analog 4 | 2.8 | 81.5 | 250.7 | 5.1 |
This table is illustrative. LogP is a measure of lipophilicity, Polar Surface Area relates to membrane permeability, and IC50 is a measure of inhibitory concentration.
Through these computational approaches, a detailed understanding of the molecular interactions and structural requirements for the biological activity of the benzothiazole scaffold can be achieved, providing a solid foundation for the future development of compounds like this compound as potential therapeutic agents.
Investigation of Biological Mechanisms of Action and Molecular Interactions
Mechanistic Studies of Enzyme Inhibition
Benzothiazole (B30560) derivatives have been identified as inhibitors of various enzymes, playing crucial roles in different pathological conditions. chemistryjournal.net The therapeutic potential of these compounds often stems from their ability to specifically interact with and modulate the activity of key enzymes.
Elucidation of Specific Enzyme Inhibition Pathways (e.g., Monoamine Oxidase, 17β-Hydroxysteroid Dehydrogenase Type 10)
Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are significant targets for the treatment of neurodegenerative and psychiatric disorders. nih.govresearchgate.net While direct studies on 2-Chloro-6-methoxybenzo[d]thiazol-4-amine are not extensively documented, various heterocyclic compounds, including benzothiazole derivatives, have been investigated as MAO inhibitors. For instance, novel benzothiazole derivatives have been synthesized and shown to exhibit inhibitory effects on these enzymes. One study revealed a benzothiazole derivative (compound 4f) with potent inhibitory activity against both Acetylcholinesterase (AChE) and MAO-B, with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. nih.gov Generally, substituted benzothiazoles have shown potential as selective MAO-B inhibitors. mdpi.commdpi.com
17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Inhibition: The mitochondrial enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is implicated in conditions such as Alzheimer's disease. nih.gov Benzothiazole-derived compounds have emerged as potent inhibitors of this enzyme. Research has led to the development of nanomolar benzothiazole-based inhibitors of 17β-HSD10. nih.gov These inhibitors often exhibit a mixed-type inhibition, suggesting they bind to sites on the enzyme other than the active site, leading to conformational changes that reduce its catalytic efficiency. nih.gov The screening of compound libraries has identified various benzothiazole structures as inhibitors of 17β-HSD10. chemrxiv.org
The following table summarizes the inhibitory activities of some benzothiazole derivatives against these enzymes.
| Compound Class | Target Enzyme | IC50 Values | Inhibition Type |
| Benzothiazole Derivatives | MAO-B | 40.3 ± 1.7 nM to 124.3 ± 5.8 nM nih.gov | Not Specified |
| Benzothiazole-based Inhibitors | 17β-HSD10 | 0.27 µM to 0.52 µM nih.gov | Mixed-type nih.gov |
Analysis of Ribosomal Function Interference and Protein Synthesis Modulation
While the benzothiazole scaffold is known for a wide array of biological activities, specific studies detailing the interference of this compound with ribosomal function and protein synthesis are not prominently available in the current scientific literature. However, some research on aminobenzothiazoles has indicated that these compounds may not directly target protein secretion, suggesting that their primary mechanism of action might lie elsewhere. nih.gov
Characterization of Metabolic Enzyme Inhibition
Beyond MAO and 17β-HSD10, benzothiazole derivatives have been shown to inhibit other metabolic enzymes. For example, certain 2-amino-6-arylbenzothiazoles have demonstrated potent urease enzyme inhibition. researchgate.net Additionally, some benzothiazole compounds have been evaluated for their effects on cytochrome P450 (CYP) enzymes, with some showing a lack of significant inhibition, which is a favorable characteristic in drug development to avoid drug-drug interactions. nih.gov The inhibitory potential of benzothiazoles against carbonic anhydrase isoenzymes has also been reported. researchgate.net
Molecular Level Interactions with Nucleic Acids
The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial agents. mdpi.com While specific data for this compound is limited, the broader class of benzothiazoles has been a subject of such investigations.
Characterization of DNA Binding Modes (e.g., Intercalative Mechanisms)
Studies on various heterocyclic compounds, including those with structures related to benzothiazoles, have explored their DNA binding capabilities. The primary non-covalent interaction modes include electrostatic interactions, groove binding, and intercalation between base pairs. mdpi.com For example, benzothiazine dyes, which share a structural resemblance to benzothiazoles, have been shown to act as DNA/RNA groove binders. mdpi.com Molecular docking studies of some novel pyrimidine (B1678525) derivatives have also suggested that these molecules can insert into the base pairs of DNA. mdpi.com
Exploration of DNA Cleavage Activity
The ability of a compound to induce DNA cleavage is a significant indicator of its potential as a genotoxic agent and is a mechanism of action for some anticancer drugs. While there is no direct evidence of DNA cleavage activity for this compound, studies on other heterocyclic compounds have demonstrated such potential. For instance, certain quinazolinone derivatives have exhibited excellent DNA photocleavage activity. mdpi.com This suggests that, under specific conditions, related molecular scaffolds might participate in reactions that lead to the breaking of DNA strands.
An article focusing solely on the biological mechanisms of action and molecular interactions of This compound cannot be generated at this time. A thorough investigation of scientific literature and databases reveals a significant lack of specific research on this particular chemical compound.
While the benzothiazole and aminothiazole scaffolds, which form the core of this molecule, are present in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents, no studies detailing the receptor binding, kinase inhibition, Quantitative Structure-Activity Relationship (QSAR), or mechanistic SAR of this compound itself have been identified.
The available research focuses on derivatives and analogs, providing insights into the broader chemical class. For instance, studies on other 2-aminothiazole (B372263) derivatives have explored their potential as kinase inhibitors, and various QSAR studies have been conducted on related benzothiazole compounds to understand the relationship between their chemical structure and biological activity. However, these findings are not directly applicable to "this compound" without specific experimental validation.
Therefore, the requested sections on interactions with biological macromolecules and QSAR/mechanistic SAR studies for this specific compound cannot be provided due to the absence of published research data. Further experimental investigation would be required to elucidate the biological and molecular profile of this compound.
Advanced Academic Applications and Research Trajectories of 2 Chloro 6 Methoxybenzo D Thiazol 4 Amine in Chemical Biology and Materials Science
Role as a Privileged Scaffold for Rational Drug Design and Chemical Biology Probes
The benzothiazole (B30560) nucleus is a well-established privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comiosrjournals.orgnih.gov The synthetic accessibility of the scaffold allows medicinal chemists to generate large libraries of compounds for screening against various disease targets. eurekaselect.com
The specific functional groups on 2-Chloro-6-methoxybenzo[d]thiazol-4-amine offer multiple points for diversification and interaction with biological macromolecules. The 4-amine group can act as a hydrogen bond donor, while the methoxy (B1213986) group and the nitrogen atom of the thiazole (B1198619) ring can act as hydrogen bond acceptors. The chlorine atom at the C2 position is a key reactive handle, enabling nucleophilic substitution to introduce a wide array of other functional groups. nih.gov This versatility makes the compound an ideal starting point for fragment-based drug design and lead optimization campaigns.
In the realm of chemical biology, fluorescent probes are indispensable tools for visualizing and understanding biological processes in real-time. Benzothiazole derivatives are known for their favorable photophysical properties and have been successfully developed as fluorescent "light-up" probes for detecting specific biomolecules and cellular events. researchgate.net For instance, certain benzothiazole derivatives have been designed as probes for detecting protein aggregates like β-amyloid and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov Other derivatives have been engineered to detect reactive oxygen species such as hydrogen peroxide and peroxynitrite within living cells. mdpi.comnih.gov The push-pull electronic nature endowed by the donor (amine, methoxy) and acceptor (thiazole ring) components of this compound is a common feature in many fluorescent probes, suggesting its potential as a core structure for developing new chemical tools for bioimaging. nih.gov
Exploration in Organic Electronic Materials and Functional Polymers
The field of organic electronics leverages the tunable electronic properties of conjugated organic molecules for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.orgnih.gov Benzothiazole and its derivatives are prominent building blocks for these materials due to their electron-deficient nature, thermal stability, and favorable charge transport properties. nih.govresearch-nexus.net
Theoretical and experimental studies have shown that the electronic properties of benzothiazole-based materials, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely tuned by chemical modification. nih.govresearch-nexus.net The subject compound, this compound, features a combination of electron-donating (amine, methoxy) and electron-withdrawing (chloro) groups. This substitution pattern is expected to modulate the molecule's frontier molecular orbitals, influencing its absorption, emission, and charge-carrying capabilities, making it a promising candidate for new semiconducting materials. nih.gov Donor-acceptor polymers incorporating benzothiadiazole, a related heterocycle, have shown excellent performance in organic solar cells. rsc.orgacs.org
Furthermore, benzothiazoles have been incorporated into functional polymers to impart specific properties. researchgate.net For example, polymers containing benzothiazole-disulfide units have been created that are redox-responsive, allowing for the reversible attachment and release of molecules, a feature with applications in drug delivery and smart coatings. rsc.org Other research has focused on benzothiazole-based copolymers that exhibit high refractive indices and high transparency, making them suitable for optical applications like lenses and coatings. acs.org The reactive sites on this compound provide handles for polymerization, suggesting its potential as a monomer for novel functional polymers with unique optical, electronic, or responsive properties.
Utilization as a Building Block in Complex Chemical Synthesis
The value of a chemical compound is often defined by its utility as a building block for constructing more complex molecular architectures. This compound is a highly functionalized heterocycle that offers multiple, chemically distinct reaction sites, making it a versatile intermediate for organic synthesis. mdpi.comnih.gov
The synthetic utility of this scaffold can be broken down by its functional groups:
The 2-Chloro Group: The chlorine atom on the electron-deficient thiazole ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols), enabling the synthesis of diverse compound libraries. nih.gov
The 4-Amine Group: The primary aromatic amine is a versatile functional group. It can be acylated, alkylated, or used to form Schiff bases through condensation with aldehydes and ketones. uokerbala.edu.iqrdd.edu.iq Furthermore, it can undergo diazotization to be converted into a wide range of other substituents, or participate in various metal-catalyzed cross-coupling reactions to form C-N, C-O, or C-C bonds.
The Benzene Ring: The aromatic ring itself can undergo electrophilic aromatic substitution, with the positions of attack directed by the existing methoxy and amine substituents.
This multi-faceted reactivity allows the compound to serve as a key intermediate in the synthesis of complex heterocyclic systems and pharmacologically active molecules. mdpi.comiosrjournals.org For example, the related compound 2-amino-6-methoxybenzothiazole (B104352) is a known precursor for the synthesis of firefly luciferin. sigmaaldrich.com The strategic placement of the chloro and amine groups on this compound provides a powerful platform for constructing novel and complex chemical entities.
Compound Information Tables
Table 1: Physicochemical Properties of Related Benzothiazole Analogs
| Property | 2-Chloro-6-methoxybenzothiazole | 2-Amino-6-methoxybenzothiazole |
|---|---|---|
| CAS Number | 2605-14-3 sigmaaldrich.com | 1747-60-0 sigmaaldrich.com |
| Molecular Formula | C₈H₆ClNOS sigmaaldrich.com | C₈H₈N₂OS sigmaaldrich.com |
| Molecular Weight | 199.65 g/mol | 180.23 g/mol nih.gov |
| Melting Point | 52-56 °C sigmaaldrich.com | 165-167 °C sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com | Fine off-white to light tan powder nih.gov |
| SMILES | COc1ccc2nc(Cl)sc2c1 sigmaaldrich.com | COc1ccc2nc(N)sc2c1 sigmaaldrich.com |
| InChI Key | FVUFTABOJFRHSU-UHFFFAOYSA-N sigmaaldrich.com | KZHGPDSVHSDCMX-UHFFFAOYSA-N sigmaaldrich.com |
Table 2: Summary of Research on Benzothiazole Derivatives and Potential Applications
| Research Area | Finding | Potential Relevance for this compound | Reference(s) |
|---|---|---|---|
| Medicinal Chemistry | 2-Arylbenzothiazoles act as potent antitumour agents. | Scaffold for rational design of new anticancer drugs. | eurekaselect.com |
| Chemical Biology | Benzothiazole derivatives serve as fluorescent probes for amyloid aggregates. | Development of novel probes for neurodegenerative disease research. | nih.gov |
| Organic Electronics | Benzothiazole derivatives are promising materials for high-performance OLEDs. | Application as an emitter or host material in optoelectronic devices. | research-nexus.net |
| Functional Polymers | Benzothiazole-based copolymers exhibit high refractive indices and transparency. | Use as a monomer for advanced optical polymers. | acs.org |
| Complex Synthesis | The 2-amino group of benzothiazoles is readily functionalized to build diverse heterocycles. | The 2-chloro and 4-amine groups serve as orthogonal reactive handles for complex synthesis. | mdpi.comnih.gov |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-Arylbenzothiazole |
| 2-Amino-6-methoxybenzothiazole |
| 2-Chloro-6-methoxybenzothiazole |
| Firefly luciferin |
| Benzothiadiazole |
| β-amyloid |
| α-synuclein |
| Hydrogen peroxide |
Future Perspectives and Emerging Research Directions
Identification of Novel Synthetic Routes and Derivatization Possibilities
The future of synthesizing 2-Chloro-6-methoxybenzo[d]thiazol-4-amine and its analogs lies in the development of more efficient, sustainable, and versatile chemical methodologies. While classical synthetic approaches have been established, emerging research is focused on innovative strategies that offer improved yields, reduced reaction times, and greater access to a diverse range of derivatives.
One promising avenue is the application of C-H functionalization . This strategy allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. researchgate.net For the benzothiazole (B30560) core, this could enable the introduction of various substituents at multiple positions, leading to a library of novel compounds for biological screening. Another area of interest is the use of flow chemistry . This technology involves performing chemical reactions in a continuous-flow reactor, which can lead to safer and more scalable production processes.
The derivatization of the this compound scaffold is a key strategy for modulating its physicochemical and biological properties. The primary amine and chloro substituents offer reactive handles for a multitude of chemical transformations. Future research will likely focus on creating new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
| Potential Derivatization Strategy | Rationale | Potential Outcome |
| Suzuki-Miyaura Cross-Coupling | The chloro group can be readily displaced with various aryl or heteroaryl boronic acids. | Introduction of diverse aromatic systems to explore new binding interactions with biological targets. |
| Buchwald-Hartwig Amination | The chloro group can be substituted with a wide range of primary and secondary amines. | Generation of a library of amino-substituted benzothiazoles with varied steric and electronic properties. |
| Acylation/Sulfonylation of the Amine | The primary amine can be acylated or sulfonylated with various acyl chlorides or sulfonyl chlorides. | Modification of the electronic and lipophilic character of the molecule, potentially improving cell permeability and target engagement. |
These advanced synthetic approaches will be instrumental in generating a diverse chemical space around the this compound core, providing a rich source of new molecules for drug discovery programs.
In-depth Mechanistic Elucidation and Identification of Undiscovered Biological Targets
A critical aspect of future research will be to move beyond preliminary biological activity and delve into the precise molecular mechanisms by which this compound and its derivatives exert their effects. While benzothiazoles are known to possess a broad spectrum of activities, including anticancer and antimicrobial properties, the specific targets for many derivatives remain unknown. researchgate.netnih.govresearchgate.net
Future investigations will employ a range of advanced techniques to identify and validate novel biological targets. Chemoproteomics , a powerful tool in chemical biology, can be used to identify the direct binding partners of a small molecule within a complex biological system. This approach could reveal previously unknown protein targets for this compound, opening up new therapeutic avenues.
Furthermore, a deeper understanding of the structure-activity relationships (SAR) will be crucial. By systematically modifying the structure of the lead compound and assessing the impact on biological activity, researchers can build a comprehensive picture of the key molecular features required for target engagement and efficacy. This knowledge is essential for the rational design of next-generation compounds with improved properties.
| Potential Biological Target Class | Rationale for Investigation | Therapeutic Area |
| Kinases | Many kinase inhibitors feature heterocyclic scaffolds. The benzothiazole core could be optimized to target specific kinases involved in cancer or inflammatory diseases. | Oncology, Immunology |
| G-protein coupled receptors (GPCRs) | GPCRs are a major class of drug targets. The structural features of this compound may allow it to modulate the activity of specific GPCRs. | Neurology, Metabolic Diseases |
| Enzymes in microbial pathways | The benzothiazole scaffold has shown promise in the development of antibacterial agents. researchgate.net Investigating its ability to inhibit essential microbial enzymes could lead to new antibiotics. | Infectious Diseases |
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the study of this compound is no exception. mdpi.comajrconline.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition.
In the context of this specific compound, AI and ML can be applied in several key areas:
Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives before they are synthesized. nih.govmdpi.com This can help to prioritize the most promising candidates for experimental investigation, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold as a starting point, it can generate novel derivatives that are predicted to have high affinity for a specific biological target.
Synthetic Route Prediction: AI tools are being developed that can predict viable synthetic routes for complex molecules. researchgate.net This could assist chemists in designing more efficient and cost-effective methods for producing this compound and its analogs.
| AI/ML Application | Potential Impact on Research |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Development of predictive models that correlate the chemical structure of benzothiazole derivatives with their biological activity. nih.gov |
| Virtual Screening | High-throughput computational screening of large chemical libraries to identify compounds with similar properties to this compound. |
| Target Prediction Algorithms | In silico prediction of the most likely biological targets for the compound based on its chemical structure. |
The synergy between experimental chemistry and computational science will be a defining feature of future research on this compound. By embracing these emerging technologies, the scientific community can accelerate the journey from a promising chemical entity to a potential therapeutic agent.
Q & A
Basic Questions
Q. What are the most reliable synthetic routes for 2-Chloro-6-methoxybenzo[d]thiazol-4-amine?
- Methodological Answer : The compound can be synthesized via reduction of nitro precursors using iron-acetic acid mixtures in methanol, a method adapted from analogous benzo[d]thiazole derivatives (e.g., reduction of 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole to its amine form) . Alternatively, bromine-mediated cyclization of aniline derivatives with sodium thiocyanate in glacial acetic acid is a viable pathway, as demonstrated for 6-substituted benzo[d]thiazol-2-amines . Key steps include purification via silica column chromatography and gradient elution with ethyl acetate/hexanes .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Characterization typically involves:
- ¹H/¹³C NMR : To verify substituent positions (e.g., methoxy and chloro groups) and aromatic proton environments.
- HRMS (ESI) : For accurate molecular weight confirmation (e.g., m/z matching calculated values within 0.1 ppm error) .
- LCMS : To assess purity (>95%) using gradients of acetonitrile/water with trifluoroacetic acid .
- IR Spectroscopy : To identify functional groups like NH₂ and C-Cl stretches .
Q. What are common derivatization strategies for this compound?
- Methodological Answer :
- Nucleophilic substitution : The chloro group at position 2 can be replaced with amines or alkoxy groups under basic conditions .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) using Pd(PPh₃)₄ as a catalyst enables aryl group introduction .
- Hydrazine derivatives : Reaction with hydrazine hydrochloride yields hydrazinyl intermediates for further functionalization .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : DFT studies using hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can calculate:
- HOMO-LUMO gaps : To assess reactivity and charge transfer potential .
- Electrostatic potential maps : To identify nucleophilic/electrophilic sites influenced by the methoxy and chloro substituents .
- Thermochemical data : Atomization energies and ionization potentials with <3 kcal/mol deviation from experimental values .
Q. How do structural modifications impact biological activity in benzo[d]thiazole derivatives?
- Methodological Answer :
- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity by increasing membrane permeability, while methoxy groups improve solubility .
- SAR studies : Compare IC₅₀ values of analogs (e.g., 6-arylquinazolin-4-amines) in enzyme inhibition assays to identify key pharmacophores .
- Docking simulations : Use AutoDock or Schrödinger to predict binding interactions with targets like CDC2-like kinases .
Q. What experimental evidence explains regioselectivity in halogenation reactions of benzo[d]thiazole amines?
- Methodological Answer :
- Directing effects : The amine group at position 4 directs electrophilic substitution to position 6 (para to NH₂), as seen in bromination of 2-bromobenzo[d]thiazol-4-amine .
- Steric hindrance : Bulkier substituents (e.g., methyl at position 6) shift reactivity to position 5, validated by NMR and X-ray crystallography .
Q. What mechanistic insights exist for cyclization reactions involving this compound?
- Methodological Answer :
- Acid-catalyzed cyclization : Glacial acetic acid promotes intramolecular dehydration to form fused heterocycles (e.g., indeno[1,2-c]pyrazol-4-ones) via hydrazone intermediates .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 1 h at 150°C) by enhancing thermal efficiency in cross-coupling steps .
Q. How does this compound compare to analogs like 2-methylbenzo[d]thiazol-4-amine in catalytic applications?
- Methodological Answer :
- Electron-donating vs. withdrawing groups : Methoxy and chloro substituents lower the LUMO energy, enhancing catalytic activity in oxidation reactions compared to methyl analogs .
- Stability studies : TGA/DSC analyses show higher thermal stability (decomposition >250°C) due to stronger intermolecular hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
